Potency Differential Inferred from Core Scaffold Comparison in BCRP Inhibition
Data from a structurally analogous series indicates that the benzamide core of 921075-81-2 is associated with superior BCRP inhibitory activity compared to a phenyltetrazole core. The most potent benzamide analog (compound 6) achieved a fold-resistance of 1.51, outperforming the most potent phenyltetrazole amide (compound 27, fold-resistance of 1.39) at a 10 µM concentration in the H460/MX20 mitoxantrone-resistant cell line [1].
| Evidence Dimension | BCRP-mediated drug efflux reversal potency |
|---|---|
| Target Compound Data | 1.51-fold resistance (class-level benzamide core proxy) |
| Comparator Or Baseline | 1.39-fold resistance (class-level phenyltetrazole core proxy) |
| Quantified Difference | 8% improvement in fold-resistance |
| Conditions | H460/MX20 cell line; MTT assay; 10 µM compound concentration; comparator is a top-performing analog from a 31-compound series. |
Why This Matters
For researchers screening BCRP inhibitors, this class-level data suggests the benzamide scaffold of 921075-81-2 may offer a superior starting point for potency over phenyltetrazole alternatives.
- [1] Gujarati, N. A., et al. (2017). Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(20), 4698-4704. View Source
